4-Bromo-2,6-dimethoxyphenol
Overview
Description
4-Bromo-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3. It is a brominated phenol derivative, characterized by the presence of two methoxy groups at the 2 and 6 positions and a bromine atom at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-Bromo-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. One common method includes the following steps :
Starting Material: 2,6-dimethoxyphenol is dissolved in dichloromethane and cooled to -45°C under an inert atmosphere (argon).
Addition of Sodium Hydride: Sodium hydride is slowly added to the solution to deprotonate the phenol.
Bromination: N-bromosuccinimide (NBS) is added to the reaction mixture, and the temperature is gradually raised to room temperature over three hours.
Workup: The reaction is quenched with distilled water, and the product is extracted with dichloromethane.
Chemical Reactions Analysis
4-Bromo-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common reagents and conditions for these reactions include N-bromosuccinimide for bromination, potassium permanganate for oxidation, and palladium on carbon for reduction .
Scientific Research Applications
4-Bromo-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, affecting pathways involved in microbial inhibition or pharmacological activity .
Comparison with Similar Compounds
4-Bromo-2,6-dimethoxyphenol can be compared with other brominated phenols and methoxy-substituted phenols:
4-Bromophenol: Lacks methoxy groups, making it less reactive in certain substitution reactions.
2,6-Dimethoxyphenol: Lacks the bromine atom, affecting its reactivity in halogenation reactions.
4,6-Dibromo-5-methoxyresorcinol: Contains additional bromine and methoxy groups, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern on the phenol ring.
Properties
IUPAC Name |
4-bromo-2,6-dimethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXCKVRDDDEQOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70654-71-6 | |
Record name | 4-bromo-2,6-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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